molecular formula C12H16N2O4 B3048206 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid CAS No. 160885-20-1

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid

Cat. No.: B3048206
CAS No.: 160885-20-1
M. Wt: 252.27 g/mol
InChI Key: BURBUFWJXKXRGK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a methylamino group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Introduction of the methylamino group: The protected amino acid is then reacted with methylamine to introduce the methylamino group on the side chain. This step may require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound. This can be achieved using hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid for deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as an intermediate in the preparation of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(ethylamino)propanoic acid: Similar structure but with an ethylamino group instead of a methylamino group.

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(dimethylamino)propanoic acid: Contains a dimethylamino group on the side chain.

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(isopropylamino)propanoic acid: Features an isopropylamino group.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl protecting group and the methylamino side chain makes it particularly useful in peptide synthesis and pharmaceutical applications.

Properties

IUPAC Name

(2S)-3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-13-7-10(11(15)16)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBUFWJXKXRGK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477296
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160885-20-1
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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